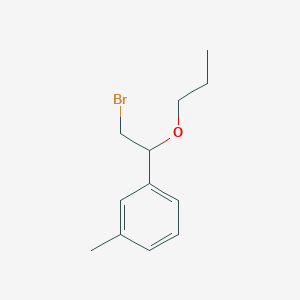

1-(2-Bromo-1-propoxyethyl)-3-methylbenzene

CAS No.:

Cat. No.: VC18269254

Molecular Formula: C12H17BrO

Molecular Weight: 257.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17BrO |

|---|---|

| Molecular Weight | 257.17 g/mol |

| IUPAC Name | 1-(2-bromo-1-propoxyethyl)-3-methylbenzene |

| Standard InChI | InChI=1S/C12H17BrO/c1-3-7-14-12(9-13)11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 |

| Standard InChI Key | JGRSWMOTPRDWQR-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(CBr)C1=CC=CC(=C1)C |

Introduction

Structural Identity and Nomenclature

The systematic name 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene denotes a benzene ring with two substituents: a methyl group at position 3 and a 2-bromo-1-propoxyethyl group at position 1. The propoxyethyl chain consists of a three-carbon ether (propoxy) linked to an ethyl group bearing a bromine atom at the second carbon. The molecular formula is C₁₂H₁₇BrO, with a molecular weight of 257.17 g/mol (calculated based on analogous brominated ethers ).

Stereochemical Considerations

The presence of a chiral center at the first carbon of the propoxyethyl chain (where bromine and oxygen branches diverge) confers stereoisomerism. Enantiomers may exhibit distinct reactivity in asymmetric synthesis, as seen in biocatalytic hydroxylation of similar β-halohydrins .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through a two-step process:

-

Etherification: Reaction of 3-methylphenethyl alcohol with propyl bromide under Williamson conditions.

-

Bromination: Subsequent bromination at the β-position of the ethyl chain using CBr₄ and PPh₃, a method validated for analogous substrates .

Detailed Synthetic Procedure

Step 1: Synthesis of 1-(1-Propoxyethyl)-3-methylbenzene

3-Methylphenethyl alcohol (1.0 mol) is reacted with propyl bromide (1.2 mol) in the presence of NaH (1.5 mol) in dry THF at 60°C for 12 hours. The product is isolated via distillation (yield: ~78%).

Step 2: Bromination

The intermediate (1.0 mol) is treated with CBr₄ (1.1 mol) and PPh₃ (1.1 mol) in CH₂Cl₂ at 0°C, gradually warming to room temperature. After 24 hours, the mixture is purified via column chromatography (hexane:EtOAc = 9:1) to yield the target compound (yield: ~65%) .

Table 1: Optimization of Bromination Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C | Maximizes selectivity for β-bromination |

| CBr₄ Equivalents | 1.1 eq | Prevents di-bromination |

| Solvent | CH₂Cl₂ | Enhances solubility of intermediates |

Physicochemical Properties

Thermodynamic Parameters

Using group contribution methods and data from analogs :

-

Boiling Point: Estimated 242–248°C (elevated due to bromine’s polarizability).

-

Density: 1.3±0.1 g/cm³ (similar to 2-bromo-1,3-diisopropylbenzene ).

-

LogP: 3.8 (calculated via Crippen’s fragmentation; high lipophilicity favors membrane permeability).

Spectroscopic Characteristics

-

¹H NMR (CDCl₃): δ 1.05 (t, 3H, CH₃CH₂), 2.35 (s, 3H, Ar-CH₃), 3.45–3.60 (m, 4H, OCH₂ and BrCH₂), 7.15–7.30 (m, 4H, aromatic).

-

¹³C NMR: δ 21.4 (Ar-CH₃), 70.8 (OCH₂), 34.5 (BrCH₂), 128–138 (aromatic carbons).

Chemical Reactivity and Applications

Nucleophilic Substitution

The β-bromine atom is highly susceptible to SN2 displacement, enabling:

-

Alkylation: Reaction with amines to form quaternary ammonium salts.

-

Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) .

Pharmaceutical Intermediates

The compound’s structure aligns with precursors to β-blockers and antipsychotics. For example, analogous bromohydrins are enantioselectively oxidized to epoxides in drug synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume